Home > Products > Screening Compounds P38758 > Mavorixafor trihydrochloride
Mavorixafor trihydrochloride - 2309699-17-8

Mavorixafor trihydrochloride

Catalog Number: EVT-3117636
CAS Number: 2309699-17-8
Molecular Formula: C21H30Cl3N5
Molecular Weight: 458.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mavorixafor was developed by X4 Pharmaceuticals and is classified as a chemokine receptor antagonist. It is particularly notable for its specificity towards CXCR4, distinguishing it from other compounds that may have broader activity profiles. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in patients with certain cancers and genetic disorders affecting the bone marrow.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mavorixafor trihydrochloride involves several key steps, typically starting from readily available precursors. The synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the assembly of the core chemical structure through condensation reactions, which may include the use of coupling agents to facilitate bond formation between different molecular fragments.
  2. Functionalization: Subsequent steps involve the introduction of functional groups that enhance the compound's binding affinity for CXCR4. This may include halogenation or alkylation reactions.
  3. Salt Formation: The final step generally involves the formation of the trihydrochloride salt to improve solubility and stability in aqueous solutions, which is crucial for pharmaceutical applications.

Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and purification methods (like chromatography) are proprietary to the developing entity but are essential for ensuring high purity and yield of the final product.

Molecular Structure Analysis

Structure and Data

Mavorixafor has a complex molecular structure characterized by a specific arrangement of atoms that facilitates its interaction with CXCR4. The molecular formula is C17_{17}H22_{22}Cl3_3N2_2O, indicating the presence of multiple chlorine atoms which contribute to its pharmacological properties.

  • Molecular Weight: Approximately 400 g/mol.
  • 3D Structure: The three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, which reveal how the molecule fits into the CXCR4 binding site.
Chemical Reactions Analysis

Reactions and Technical Details

Mavorixafor undergoes various chemical reactions that are critical for its synthesis and functionality:

Mechanism of Action

Process and Data

The mechanism of action for Mavorixafor centers on its ability to inhibit CXCR4 signaling pathways:

  • Inhibition of Ligand Binding: By occupying the binding site on CXCR4, Mavorixafor prevents SDF-1 from activating downstream signaling pathways that promote cell migration and survival.
  • Impact on Tumor Microenvironment: This blockade can disrupt the tumor microenvironment, limiting cancer cell proliferation and metastasis.

Data from preclinical studies indicate that Mavorixafor can reduce tumor growth in models where CXCR4 is overexpressed, showcasing its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its trihydrochloride form, which enhances bioavailability.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, influencing absorption and distribution in biological systems.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and concentration during formulation development.

Applications

Scientific Uses

Mavorixafor's primary applications are in oncology, particularly in:

  • Treatment of Hematological Malignancies: Clinical trials are exploring its use in conditions like acute myeloid leukemia (AML) where CXCR4 plays a pivotal role.
  • Solid Tumors: Investigations into solid tumors where CXCR4 expression correlates with poor prognosis are ongoing.

Additionally, Mavorixafor's ability to modulate immune responses opens avenues for research into autoimmune diseases and other disorders where chemokine signaling is disrupted.

Molecular Pharmacology of CXCR4 Antagonism

Allosteric Inhibition Mechanisms of Mavorixafor at CXCR4 Receptor

Mavorixafor trihydrochloride (AMD-070 trihydrochloride) is a potent, selective, and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions through allosteric inhibition by binding to a transmembrane cavity formed by helices III, IV, V, and VI of CXCR4, distinct from the orthosteric CXCL12 binding site. This binding induces a conformational shift that stabilizes CXCR4 in an inactive state, preventing G-protein coupling and subsequent downstream signaling. Mavorixafor exhibits high-affinity binding with an IC₅₀ of 13 nM against CXCR4 in ¹²⁵I-SDF binding assays, demonstrating its potency in blocking the receptor's natural ligand, stromal cell-derived factor-1 (SDF-1/CXCL12) [1] [9].

The inhibition is non-competitive with CXCL12, as mavorixafor does not displace CXCL12 but instead modulates receptor dynamics. Key interactions involve:

  • Hydrogen bonding between mavorixafor’s benzimidazole group and Tyr⁴⁵ in transmembrane helix I of CXCR4.
  • Hydrophobic contacts with residues in helices III (Val¹¹²), IV (Phe¹⁸⁷), and V (Ile¹⁹⁵) [1].This stabilizes an autoinhibitory conformation, reducing the receptor's affinity for Gαᵢ proteins and blunting calcium flux and chemotactic responses [9].

Table 1: Key Pharmacological Profile of Mavorixafor

ParameterValueExperimental Context
CXCR4 Binding IC₅₀13 nM¹²⁵I-SDF competition assay
HIV-1 Inhibition (MT-4) IC₅₀1 nMT-tropic NL4.3 strain replication
HIV-1 Inhibition (PBMCs) IC₅₀9 nMT-tropic NL4.3 strain replication
Specificity Ratio (CXCR4 vs. CCR5/CXCR1)>1,000Binding/functional assays

Structural Basis for Selective Binding to CXCR4 vs. Other Chemokine Receptors

Mavorixafor achieves >1,000-fold selectivity for CXCR4 over related chemokine receptors (CCR1, CCR2b, CCR4, CCR5, CXCR1, CXCR2). This specificity arises from:

  • Tyr¹¹⁶-Asp¹⁸⁷ ionic lock engagement: A salt bridge between transmembrane helices III and V in CXCR4 is absent in other chemokine receptors. Mavorixafor’s protonated amine forms a critical hydrogen bond with Asp¹⁸⁷, while its bicyclic core occupies a hydrophobic subpocket unique to CXCR4 [1] [4].
  • Differential transmembrane cavity volume: CXCR4 possesses a larger ligand-binding cavity (∼1,200 ų) compared to CXCR1 (∼800 ų) or CXCR2 (∼850 ų), accommodating mavorixafor’s extended structure (molecular weight: 458.86 g/mol) [3] [4].

Notably, mavorixafor shows no activity against CCR5 or CXCR1/2 at concentrations up to 10 μM, as confirmed by calcium flux and chemotaxis assays. Molecular dynamics simulations reveal that Asp⁹⁷ in CCR5 (homologous to Asp¹⁸⁷ in CXCR4) adopts an orientation sterically incompatible with mavorixafor binding, explaining this selectivity [1] [4].

Table 2: Selectivity Profile of Mavorixafor Across Chemokine Receptors

ReceptorLigand/Function TestedMavorixafor IC₅₀Key Structural Determinant
CXCR4¹²⁵I-SDF binding13 nMTyr⁴⁵, Asp¹⁸⁷, Tyr¹¹⁶ salt bridge
CCR5CCL5-induced chemotaxis>10,000 nMAsp⁹⁷ orientation mismatch
CXCR1IL-8-induced calcium flux>10,000 nMSmaller TM cavity (800 ų)
CXCR2IL-8-induced chemotaxis>10,000 nMVal⁹⁵ steric clash with benzimidazole

Impact on CXCL12-Mediated Signaling Cascades in Immune Cell Trafficking

CXCL12/CXCR4 signaling governs immune cell retention in bone marrow via activation of Gαᵢ-mediated pathways. Mavorixafor disrupts this axis by:

  • Inhibiting ERK/AKT phosphorylation: At 100 nM, mavorixafor blocks CXCL12-dependent phosphorylation of ERK1/2 and AKT in WHIM syndrome neutrophils, critical for survival and adhesion signaling [7] [5].
  • Reducing mTORC1 activation: By suppressing Akt-mediated TSC2 phosphorylation, mavorixafor downregulates mTORC1 activity, impairing cytoskeletal reorganization necessary for cell retention [9] [10].

In WHIM syndrome patients (gain-of-function CXCR4 mutations), once-daily 400 mg mavorixafor:

  • Increased absolute neutrophil count (ANC) >500 cells/μL for a median of 12.6 hours.
  • Sustained absolute lymphocyte count (ALC) >1,000 cells/μL for up to 16.9 hours [2] [5].This mobilization corrected myelokathexis (impaired neutrophil egress) and reduced annualized infection rates from 4.63 to 2.27 events/year [2] [7].

In melanoma biopsies, mavorixafor monotherapy (400 mg/day) enhanced:

  • CD8⁺ T-cell infiltration (2.8-fold increase, p<0.01).
  • Granzyme B expression (3.1-fold, p<0.001).
  • Tumor Inflammation Signature (TIS) and IFNγ gene scores, sensitizing tumors to checkpoint inhibitors [8].

Table 3: Functional Effects of CXCR4 Antagonism on Immune Cell Trafficking

ParameterEffect of MavorixaforClinical/Experimental Outcome
Neutrophil bone marrow egress↑ ANC >500 cells/μL (12.6 h)Resolution of myelokathexis in WHIM
Lymphocyte mobilization↑ ALC >1,000 cells/μL (16.9 h)Reduced infection rate (4.63→2.27/year)
CD8⁺ T-cell tumor infiltration2.8-fold increaseEnhanced anti-tumor immunity in melanoma
Wart burden in WHIM75% reductionImproved anti-HPV immunity

Table 4: Synonyms for Mavorixafor Trihydrochloride

SynonymIdentifier
IUPAC NameN'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine; trihydrochloride
CAS Number2309699-17-8
Alternative CodesAMD-070 trihydrochloride; AMD-11070 trihydrochloride
Molecular FormulaC₂₁H₃₀Cl₃N₅
Development CodesX4P-001; XOLREMDI™ (brand name)

Properties

CAS Number

2309699-17-8

Product Name

Mavorixafor trihydrochloride

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;trihydrochloride

Molecular Formula

C21H30Cl3N5

Molecular Weight

458.86

InChI

InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H/t19-;;;/m0.../s1

InChI Key

FTHQTOSCZZCGHB-VLEZWVESSA-N

SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.